molecular formula C18H31FSn B1174326 Benzyl tert-butyl malonate CAS No. 16881-32-6

Benzyl tert-butyl malonate

Cat. No.: B1174326
CAS No.: 16881-32-6
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl tert-butyl malonate (C₁₄H₁₈O₄, MW 250.30) is a diester derivative of malonic acid, featuring a benzyl ester and a tert-butyl ester group. It is widely utilized as a pharmaceutical intermediate due to its balanced steric and electronic properties, which enable controlled reactivity in synthetic pathways . The compound is synthesized via transesterification of α-methyl Meldrum’s acid with tert-butanol, followed by coupling with benzyl alcohol using carbodiimide-based reagents . Its stability under alkaline conditions and resistance to enzymatic hydrolysis make it suitable for applications requiring prolonged ester integrity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-benzyl 3-O-tert-butyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-13(16)9-12(15)17-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXXXODAXXAFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371546
Record name BENZYL TERT-BUTYL MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72594-86-6
Record name BENZYL TERT-BUTYL MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl tert-butyl malonate
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Comparison with Similar Compounds

Steric Effects:

  • Benzyl tert-butyl malonate exhibits intermediate steric hindrance. In phase-transfer catalysis (PTC) α-benzylation, tert-butyl groups reduce nucleophilic attack efficiency, yielding 57% product with 30% protonated byproduct, compared to 72–89% yields for benzyl or ethyl esters .
  • In asymmetric Michael additions, tert-butyl malonates show negligible reactivity (0% yield) due to steric bulk, whereas benzyl malonates achieve 72% yield via π-stacking interactions .

Hydrolysis Kinetics:

  • Spontaneous Hydrolysis (pH 7.2): Benzyl tert-butyl malonate has a half-life >24 hours, slower than electron-deficient esters (e.g., trifluoroethyl, half-life <1 hour) but faster than di-tert-butyl malonate (DBM), which resists hydrolysis .

Q & A

Q. What are the common synthetic routes for preparing benzyl tert-butyl malonate in academic research?

Benzyl tert-butyl malonate is synthesized via transesterification or alkylation of malonate esters. A representative method involves:

  • Dialkylation of benzyl methyl malonate with α,α′-dibromo-o-xylene in THF using NaOH, followed by hydrogenolysis to remove benzyl groups .
  • Introduction of the tert-butoxycarbonyl group via reaction with diphenylphosphoryl azide (DPPA) and triethylamine in refluxing tert-butyl alcohol, yielding the tert-butyl-protected malonate .
    Alternative routes include alkylation of dibenzyl malonate with bromoesters under acidic conditions to introduce tert-butyl groups .

Q. How can researchers characterize the purity and structural integrity of benzyl tert-butyl malonate?

  • NMR spectroscopy : ¹H NMR confirms benzyl (δ 7.3–7.4 ppm, aromatic protons) and tert-butyl (δ 1.4 ppm, singlet) groups. ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) and quaternary tert-butyl carbons (δ 28 ppm) .
  • Mass spectrometry : ESI-MS or EI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 265 for C₁₄H₁₈O₄).
  • Chromatography : GC or HPLC with flame ionization detection quantifies purity (>95% by area normalization) .

Advanced Questions

Q. What catalytic systems are effective for the transesterification of benzyl tert-butyl malonate, and how does iron loading influence reaction outcomes?

  • FeAlP catalysts with 0.025 mol% Fe optimize transesterification by balancing Lewis acidity (Fe³⁺) and Brønsted sites (AlPO₄). Higher Fe loadings (>0.05 mol%) reduce surface area (from 350 m²/g to 200 m²/g) and selectivity due to pore collapse .
  • Reaction optimization : In diethyl malonate transesterification with benzyl alcohol, FeAlP (0.025 mol% Fe) achieves >90% conversion to dibenzyl malonate at 80°C in toluene. Polar solvents (e.g., DMF) favor side reactions like over-esterification .

Q. How can researchers address competing side reactions during the alkylation of benzyl tert-butyl malonate derivatives?

  • Steric control : Use bulky electrophiles (e.g., α,α′-dibromo-o-xylene) to limit bis-alkylation. Kinetic monitoring via in situ IR spectroscopy (C=O stretch at 1740 cm⁻¹) identifies optimal reaction times (e.g., 6 hours for mono-alkylation) .
  • Stepwise deprotection : Hydrogenolysis of benzyl groups (Pd/C, H₂, MeOH) precedes tert-butyl group introduction to avoid cross-reactivity .

Q. What strategies resolve contradictions in catalytic performance reported for benzyl tert-butyl malonate synthesis across studies?

  • Catalyst pretreatment : FeAlP calcined at 500°C enhances activity in non-polar solvents (e.g., toluene) due to mesoporous structure (pore size: 4 nm), while untreated catalysts perform poorly .
  • Solvent benchmarking : Polar aprotic solvents (THF, DMF) accelerate tert-butyl group transfer via SN2 mechanisms but require strict anhydrous conditions to prevent hydrolysis .

Methodological Considerations

  • Synthetic troubleshooting : If alkylation yields <70%, check electrophile purity (e.g., bromoesters degrade upon storage; redistill before use) .
  • Contradiction analysis : Conflicting catalytic data may stem from trace moisture in solvents. Pre-drying solvents over molecular sieves (3Å) improves reproducibility .

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